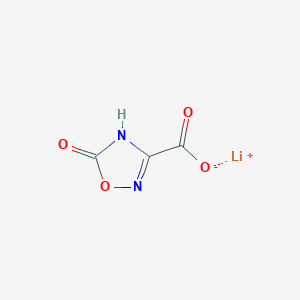

Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

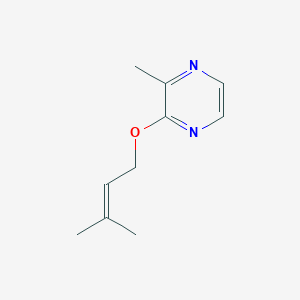

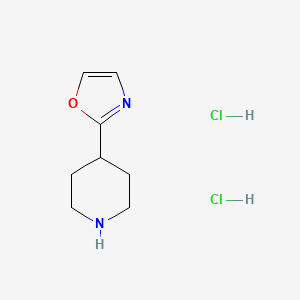

“Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate” is a compound that contains lithium ions and a 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate moiety . It’s a type of oxadiazole, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been utilized in various applications due to their potential as high-energy cores and their derivatives have shown favorable oxygen balance and positive heat of formations .

Molecular Structure Analysis

Oxadiazoles, including “this compound”, are characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .科学的研究の応用

Photoluminescence Study of Lithium Carboxylate Frameworks

Lithium carboxylate frameworks demonstrate significant potential in the field of photoluminescence. The study by Aliev et al. (2014) on 3D lithium-organic frameworks reveals unique properties like guest-dependent structures and pronounced guest-dependent photoluminescence behavior, particularly in compound 4 consisting of an undecanuclear Li carboxylate complex. These findings highlight the potential of lithium carboxylate in developing materials with controlled luminescent properties (Aliev et al., 2014).

Reduction of Carbonyl Group in Substituted Oxadiazoles

Research by Alcaide et al. (1984) shows that the carbonyl group in substituted 5-benzoyl-4,5-dihydro-1,2,4-oxadiazoles can be reduced using lithium aluminium hydride at low temperatures without ring opening. This process yields diastereoisomeric benzylalcohols, contributing valuable insights into the synthetic applications of lithium compounds in organic chemistry (Alcaide et al., 1984).

Mass Spectrometric Behavior of Lithiated Oxadiazoles

The study by Frański et al. (2003) on lithiated derivatives of 2,5-disubstituted-1,3,4-oxadiazoles provides insights into their mass spectrometric behavior. The study confirmed skeletal rearrangement for both protonated and lithiated derivatives, indicating that lithiation impacts the mass spectrometric properties of these compounds (Frański et al., 2003).

Synthesis of Biologically Active Oxadiazole Derivatives

Research into the synthesis of biologically active oxadiazole derivatives, as explored by Siddiqui et al. (2015), demonstrates the versatility of lithium in facilitating the synthesis of compounds with significant biological activity. The study focused on synthesizing oxadiazole derivatives with varied biological activities, highlighting lithium's role in the synthesis of bioactive compounds (Siddiqui et al., 2015).

将来の方向性

Oxadiazoles, including “Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate”, have shown potential in various fields such as material science, medicinal chemistry, and high energy molecules . Their versatility in the arsenal of drug discovery has led to increased interest in their synthesis and utilization . Future research may focus on further exploring their potential applications and refining their synthesis strategies .

作用機序

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets in these microorganisms, disrupting their normal functions and leading to their elimination .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with various biological targets, potentially disrupting their normal functions .

Biochemical Pathways

1,2,4-oxadiazoles have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

1,2,4-oxadiazoles have been associated with a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities

Action Environment

The synthesis of 1,2,4-oxadiazoles often involves specific conditions, such as the presence of a catalytic amount of piperidine at 110 °c . These conditions may influence the compound’s action and stability.

特性

IUPAC Name |

lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O4.Li/c6-2(7)1-4-3(8)9-5-1;/h(H,6,7)(H,4,5,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJECWSOJIJSAFX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1(=NOC(=O)N1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HLiN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,8-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B2818823.png)

![2-Chloro-1-[3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholin-4-yl]ethanone](/img/structure/B2818825.png)

![2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2818827.png)

![6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2818829.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2818834.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2818838.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2818840.png)